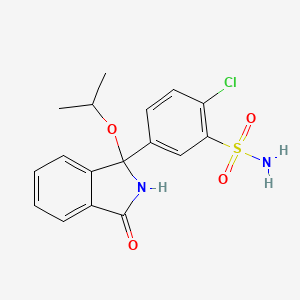

O-Isopropyl Chlorthalidone

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17ClN2O4S |

|---|---|

Molecular Weight |

380.8 g/mol |

IUPAC Name |

2-chloro-5-(3-oxo-1-propan-2-yloxy-2H-isoindol-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C17H17ClN2O4S/c1-10(2)24-17(13-6-4-3-5-12(13)16(21)20-17)11-7-8-14(18)15(9-11)25(19,22)23/h3-10H,1-2H3,(H,20,21)(H2,19,22,23) |

InChI Key |

QCLXXCMKIVGGRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of O Isopropyl Chlorthalidone

Chemical Synthesis and Derivativatization of O-Isopropyl Chlorthalidone (B1668885)

The synthesis of O-Isopropyl Chlorthalidone is a multi-step process that begins with the formation of its precursor, chlorthalidone, followed by a regioselective isopropylation. The key challenge in this synthesis is the selective alkylation of the hydroxyl group in the presence of a nucleophilic sulfonamide group.

Precursor Identification and Synthesis Strategies

The immediate precursor for the synthesis of this compound is the diuretic drug Chlorthalidone. The synthesis of Chlorthalidone itself involves several key steps, starting from 2-(4-chlorobenzoyl)benzoic acid. A common synthetic route involves the nitration of 2-(4-chlorobenzoyl)benzoic acid, followed by reduction of the nitro group to an amine, and subsequent diazotization and sulfonation to introduce the sulfonamide group.

A crucial intermediate in the synthesis of Chlorthalidone is 2-(3-amino-4-chlorobenzoyl)benzoic acid. One patented method describes the synthesis of this intermediate by reacting 2-(3-nitro-4-chlorobenzoyl)benzoic acid with cuprous chloride and potassium iodide. This reaction is typically carried out in a solution containing sodium nitrate (B79036) and potassium carbonate, followed by the addition of 2-amino-5-chlorobenzoic acid solution. The reaction mixture is then refluxed to yield the desired intermediate.

The final steps to obtain Chlorthalidone from 2-(3-amino-4-chlorobenzoyl)benzoic acid involve diazotization, substitution, chlorosulfonation, cyclization, and amination.

Regioselective Isopropylation Methodologies

The introduction of the isopropyl group onto the oxygen atom of the hydroxyl group of Chlorthalidone to form this compound presents a significant challenge due to the presence of the competing nucleophilic sulfonamide nitrogen. The regioselectivity of the alkylation (O-alkylation vs. N-alkylation) is influenced by several factors, including the choice of reagents and reaction conditions.

Two primary methodologies can be considered for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, Chlorthalidone would first be deprotonated with a suitable base to form the corresponding alkoxide. This is then reacted with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). The choice of base is critical to favor O-alkylation. Sterically hindered, non-nucleophilic bases are preferred to minimize the competing N-alkylation. The reaction is typically carried out in a polar aprotic solvent. However, the Williamson ether synthesis can be limited by competing elimination reactions, especially with secondary alkyl halides like isopropyl halides.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry. It utilizes a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the phosphine, making it a good leaving group for nucleophilic attack by the deprotonated form of the incoming isopropyl alcohol. The Mitsunobu reaction is known for its mild conditions and is often successful for sterically hindered alcohols where the Williamson ether synthesis may fail. nih.govnrochemistry.com However, a common side reaction can be the alkylation of the azodicarboxylate itself if the nucleophile is not sufficiently acidic. wikipedia.org

Reaction Mechanisms and Optimization Studies

The regioselective synthesis of this compound is governed by a delicate balance of kinetic and thermodynamic factors. Understanding these principles is key to optimizing the reaction conditions to favor the desired O-alkylated product.

Kinetic and Thermodynamic Considerations

The alkylation of Chlorthalidone can result in two main products: the N-isopropyl derivative (kinetic product) and the O-isopropyl derivative (thermodynamic product).

Kinetic Product (N-alkylation): The nitrogen atom of the sulfonamide group is generally more nucleophilic than the oxygen atom of the tertiary hydroxyl group. Therefore, under kinetically controlled conditions (e.g., strong base, low temperature, short reaction time), the N-alkylation product is likely to be formed faster. libretexts.org

Thermodynamic Product (O-alkylation): The O-alkylated product, this compound, is often the more thermodynamically stable isomer. Under thermodynamically controlled conditions (e.g., weaker base, higher temperature, longer reaction time), the reaction is reversible, allowing the initially formed N-alkylated product to revert to the starting material and eventually lead to the formation of the more stable O-alkylated product. nrochemistry.comlibretexts.org

A hypothetical reaction coordinate diagram illustrating this concept is shown below:

| Parameter | Kinetic Control | Thermodynamic Control |

| Product | N-Isopropyl Chlorthalidone | This compound |

| Temperature | Low | High |

| Base | Strong, non-nucleophilic | Weaker, non-nucleophilic |

| Reaction Time | Short | Long |

| Controlling Factor | Rate of reaction | Stability of product |

Catalyst Selection and Reaction Condition Parameterization

To achieve a high yield of this compound, the reaction conditions must be carefully optimized to favor the thermodynamic product.

Catalyst/Base Selection: The choice of base is paramount. A strong, sterically hindered base such as lithium diisopropylamide (LDA) or potassium tert-butoxide could be used to deprotonate the hydroxyl group while minimizing nucleophilic attack on the alkylating agent. The use of a "hard" cation, such as from a cesium salt (e.g., cesium carbonate), has been shown in some cases to favor O-alkylation.

Solvent: The solvent can influence the reactivity of the nucleophile. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are generally preferred for Williamson ether synthesis as they can solvate the cation, leaving a more "naked" and reactive alkoxide. numberanalytics.com

Alkylating Agent: The choice of the isopropylating agent is also important. While isopropyl bromide or iodide are common choices for Williamson synthesis, using an alkylating agent with a "harder" leaving group, such as isopropyl triflate, might favor reaction at the "harder" oxygen nucleophile over the "softer" nitrogen nucleophile. researchgate.net

Temperature and Reaction Time: As dictated by the principles of thermodynamic control, higher temperatures and longer reaction times would be expected to favor the formation of the more stable this compound.

A proposed set of optimized conditions for the synthesis of this compound via a modified Williamson ether synthesis is presented in the table below:

| Parameter | Proposed Condition | Rationale |

| Substrate | Chlorthalidone | Starting material |

| Base | Potassium tert-butoxide | Strong, sterically hindered base |

| Alkylating Agent | 2-Iodopropane | Isopropyl source |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |

| Temperature | 80-100 °C | To favor thermodynamic product |

| Reaction Time | 12-24 hours | To allow for equilibration |

Purification Techniques for this compound

The purification of this compound from the reaction mixture is crucial to isolate it from the N-isopropyl isomer, unreacted Chlorthalidone, and other byproducts. Chromatographic methods are the most suitable for this purpose.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the separation of closely related isomers. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column, is a common method for separating compounds with different polarities. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer would likely be effective. Gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of the O- and N-isopropyl isomers.

Supercritical Fluid Chromatography (SFC): SFC is known for its high efficiency and is particularly well-suited for the separation of chiral and achiral isomers. researchgate.net A chiral stationary phase might be beneficial for separating the enantiomers of this compound if a racemic synthesis is performed. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar modifier such as methanol (B129727) or ethanol (B145695).

A summary of potential chromatographic conditions for the purification of this compound is provided below:

| Technique | Stationary Phase | Mobile Phase | Detection |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV at 254 nm |

| SFC | Chiral Stationary Phase (e.g., polysaccharide-based) | Supercritical CO2/Methanol with modifier (e.g., diethylamine) | UV at 254 nm |

Chromatographic Separations

The purification and analysis of this compound, as with other chlorthalidone impurities, heavily rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying these related substances. synthinkchemicals.comCurrent time information in Bangalore, IN.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation of chlorthalidone and its impurities. A typical RP-HPLC method would involve a C8 or C18 column. pharmaffiliates.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile or methanol. synthinkchemicals.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all impurities. nih.gov

A study on the separation of chlorthalidone and its process-related impurities utilized a Zorbax RX C8 column with a gradient elution of a mobile phase composed of diammonium hydrogen orthophosphate buffer and methanol. pharmaffiliates.com Detection is typically carried out using a PDA detector at a wavelength of around 220-240 nm. Current time information in Bangalore, IN.pharmaffiliates.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of chiral compounds and can also be applied to the separation of closely related impurities. researchgate.net It offers advantages in terms of speed and reduced solvent consumption. For the separation of chlorthalidone enantiomers, SFC has been successfully employed, suggesting its potential for separating this compound from the parent drug and other impurities. researchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a co-solvent such as methanol or ethanol. researchgate.net

Below is a table summarizing typical chromatographic conditions for the analysis of chlorthalidone and its impurities:

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Column | Zorbax RX C8 (250 x 4.6 mm, 5 µm) pharmaffiliates.com | HiQ Sil C8 (250 x 4.6 mm, 5µm) nih.gov |

| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate (pH 5.5): Methanol (65:35 v/v) pharmaffiliates.com | 20 mM Potassium dihydrogen orthophosphate (pH 4.0) nih.gov |

| Mobile Phase B | 10 mM Diammonium hydrogen orthophosphate (pH 5.5): Methanol (50:50 v/v) pharmaffiliates.com | Methanol nih.gov |

| Elution | Gradient pharmaffiliates.com | Isocratic (30:70 v/v) nih.gov |

| Flow Rate | 1.4 mL/min pharmaffiliates.com | 1.0 mL/min nih.gov |

| Detection | 220 nm pharmaffiliates.com | 230 nm nih.gov |

Crystallization and Recrystallization Protocols

Crystallization is a crucial step in the purification of active pharmaceutical ingredients (APIs) and their related substances. For chlorthalidone and its impurities, crystallization from a suitable solvent or solvent mixture is employed to remove unwanted by-products and achieve the desired purity.

A common method for the purification of crude chlorthalidone involves dissolving it in a solvent mixture, such as water-methanol, water-ethanol, or water-acetone, followed by cooling to induce crystallization. researchgate.net The choice of solvent is critical and depends on the solubility profile of the compound and its impurities. For instance, a patent describes the purification of chlorthalidone by dissolving the crude product in a mixture of an organic solvent and water, optionally treating with an adsorbent like charcoal, and then crystallizing the pure product upon cooling. researchgate.net

A specific method for reducing certain impurities in chlorthalidone involves crystallization from acetone-water mixtures. Current time information in Bangalore, IN. While a specific protocol for this compound is not detailed, a similar approach would likely be effective. The process would involve dissolving the crude material containing this compound in a suitable solvent system at an elevated temperature and then allowing it to cool slowly, promoting the formation of pure crystals. The selection of the solvent system would be guided by the solubility difference between this compound and other impurities.

The following table outlines a general crystallization protocol that could be adapted for this compound:

| Step | Procedure |

| 1. Dissolution | Dissolve the crude product in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature. |

| 2. Filtration (optional) | If insoluble impurities are present, perform a hot filtration to remove them. |

| 3. Cooling | Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. |

| 4. Isolation | Collect the crystals by filtration (e.g., using a Buchner funnel). |

| 5. Washing | Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. |

| 6. Drying | Dry the crystals under vacuum to remove residual solvent. |

Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry are increasingly being applied in the pharmaceutical industry to develop more sustainable and environmentally friendly manufacturing processes. These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. While specific green chemistry approaches for the synthesis of this compound are not extensively reported, general strategies for the synthesis of related heterocyclic compounds can be considered.

One key area of green chemistry is the use of greener solvents. In the context of chlorthalidone synthesis, replacing hazardous solvents with more benign alternatives is a primary goal. For instance, the use of water or ethanol as a solvent in certain synthetic steps has been explored. researchgate.netmdpi.com

Another green chemistry approach is the use of catalysts to improve reaction efficiency and reduce waste. For example, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is a key strategy. discoveryjournals.org Research into the synthesis of related isoindolinone scaffolds has explored the use of copper catalysis, which can enable more efficient and atom-economical transformations. researchgate.net

The development of one-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is another important green chemistry strategy. This approach can significantly reduce solvent usage, energy consumption, and waste generation. researchgate.net

The following table summarizes some green chemistry principles and their potential application in the synthesis of this compound and related compounds:

| Green Chemistry Principle | Potential Application |

| Waste Prevention | One-pot synthesis to minimize intermediate isolation and purification steps. researchgate.net |

| Atom Economy | Use of catalytic reactions to maximize the incorporation of starting materials into the final product. researchgate.net |

| Less Hazardous Chemical Syntheses | Replacement of hazardous reagents and solvents with safer alternatives (e.g., using ethanol instead of more toxic organic solvents). researchgate.netmdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Exploring the use of bio-based solvents or starting materials. |

| Catalysis | Employing heterogeneous or recyclable catalysts to improve reaction efficiency and reduce waste. discoveryjournals.org |

Structural Elucidation and Advanced Spectroscopic Characterization of O Isopropyl Chlorthalidone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For O-Isopropyl Chlorthalidone (B1668885), a derivative of the diuretic drug Chlorthalidone, NMR analysis is crucial for confirming the presence and connectivity of the isopropyl group attached to the hydroxyl function of the parent molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of O-Isopropyl Chlorthalidone is expected to exhibit distinct signals corresponding to the aromatic protons of the chlorthalidone core and the protons of the newly introduced isopropyl moiety. The aromatic region would likely show a complex pattern of multiplets due to the substituted benzene (B151609) rings.

The key indicators of successful O-isopropylation are the appearance of signals characteristic of an isopropyl group. This would include a septet (or multiplet) for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton, being attached to the oxygen atom, would be expected to resonate at a downfield chemical shift, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the electronegative oxygen. The methyl protons, being further from the oxygen, would appear more upfield, generally between 1.2 and 1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | m |

| -SO₂NH₂ | 7.0 - 7.5 | s (broad) |

| -NH- | 8.5 - 9.5 | s (broad) |

| -O-CH -(CH₃)₂ | 4.5 - 5.0 | septet |

Note: Predicted values are based on the analysis of Chlorthalidone and related compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. In the case of this compound, the spectrum would contain signals for the aromatic carbons, the carbonyl carbon, and the sulfonamide-bearing carbon of the chlorthalidone structure. The introduction of the isopropyl group would be confirmed by the appearance of two new signals. A signal for the methine carbon (-CH) would be expected in the range of 70-75 ppm, and a signal for the two equivalent methyl carbons (-CH₃) would appear further upfield, typically between 20 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 120 - 150 |

| C=O | 165 - 175 |

| C-SO₂ | 135 - 145 |

| C-Cl | 130 - 140 |

| C-OH (in Chlorthalidone) | 90 - 100 |

| -O-CH-(CH₃)₂ | 70 - 75 |

| -O-CH-(CH₃)₂ | 20 - 25 |

Note: Predicted values are based on the analysis of Chlorthalidone and related compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. A key correlation would be observed between the septet of the isopropyl methine proton and the doublet of the methyl protons, confirming their connectivity within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would directly link protons to the carbons they are attached to. The HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal and another cross-peak linking the methyl proton signals to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful to confirm the attachment of the isopropyl group to the chlorthalidone core. A crucial correlation would be expected between the methine proton of the isopropyl group and the carbon atom of the isoindolinone ring to which the oxygen is attached.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS would be used to confirm its elemental formula (C₁₇H₁₇ClN₂O₄S). The calculated exact mass for this formula would be compared to the experimentally measured mass. A close match between these values (typically within a few parts per million) provides strong evidence for the correct molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass |

|---|---|

| [M+H]⁺ | 381.0670 |

Note: Predicted values are based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the molecule.

The fragmentation of this compound would likely proceed through several key pathways. A characteristic fragmentation would be the loss of the isopropyl group as a neutral molecule (propene) or as an isopropyl radical. Another expected fragmentation pathway would involve cleavage of the isoindolinone ring system, similar to that observed for Chlorthalidone.

Table 4: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

| m/z of Fragment Ion | Possible Lost Neutral Fragment | Plausible Fragment Structure |

|---|---|---|

| 339.0385 | C₃H₆ (propene) | [M+H - C₃H₆]⁺ |

| 321.0280 | H₂O + C₃H₆ | [M+H - H₂O - C₃H₆]⁺ |

| 283.9914 | SO₂NH₂ + C₃H₆ | [M+H - SO₂NH₂ - C₃H₆]⁺ |

Note: The fragmentation pathway is predictive and based on the chemical structure and known fragmentation of related compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not publicly available, its expected absorption bands can be predicted by analyzing the known spectrum of Chlorthalidone and considering the addition of an isopropyl ether group.

The IR spectrum of Chlorthalidone exhibits characteristic peaks corresponding to its various functional groups. The introduction of an isopropyl group in place of the hydroxyl hydrogen in this compound would lead to the disappearance of the O-H stretching vibration and the appearance of new bands characteristic of an ether linkage and an isopropyl group.

A comparative table of the expected prominent IR absorption bands for Chlorthalidone and the predicted bands for this compound is presented below.

| Functional Group | Chlorthalidone Wavenumber (cm⁻¹) | This compound (Predicted) Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (sulfonamide) | ~3370 | ~3370 | Stretching |

| N-H (lactam) | ~3280 | ~3280 | Stretching |

| C-H (aromatic) | ~3100-3000 | ~3100-3000 | Stretching |

| C-H (aliphatic) | Not prominent | ~2980-2940 | Stretching (Isopropyl) |

| C=O (lactam) | ~1685 | ~1685 | Stretching |

| C=C (aromatic) | ~1590, 1470 | ~1590, 1470 | Stretching |

| S=O (sulfonamide) | ~1345 (asymmetric), ~1165 (symmetric) | ~1345 (asymmetric), ~1165 (symmetric) | Stretching |

| C-O (ether) | N/A | ~1100 | Stretching |

| C-Cl | ~840 | ~840 | Stretching |

The most significant change in the IR spectrum of this compound compared to Chlorthalidone would be the absence of the broad O-H stretching band (typically around 3300-3500 cm⁻¹) and the appearance of a strong C-O stretching band for the ether linkage in the fingerprint region (around 1100 cm⁻¹). Additionally, C-H stretching and bending vibrations corresponding to the isopropyl group would be observed.

X-ray Crystallography for Solid-State Structure Determination

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, the crystal structure of the parent compound, Chlorthalidone, has been determined. Chlorthalidone is known to exist in different polymorphic forms, with Form I and Form III crystallizing in the triclinic space group P-1 as a racemic mixture. nih.gov

Should a crystallographic study of this compound be undertaken, it would provide crucial information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) define the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Providing confirmation of the covalent structure.

Conformation: The spatial arrangement of the molecule, including the orientation of the isopropyl group relative to the rest of the molecule.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that stabilize the crystal packing.

Based on the structure of Chlorthalidone, it is anticipated that the solid-state structure of this compound would be significantly influenced by the steric bulk of the isopropyl group, which may affect the crystal packing and intermolecular interactions compared to the parent compound.

A hypothetical data table of the type of information that would be obtained from an X-ray crystallographic analysis is presented below.

| Crystallographic Parameter | Hypothetical Data for this compound |

| Chemical Formula | C₁₇H₁₇ClN₂O₄S |

| Formula Weight | 380.85 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Stereochemical Analysis and Chiral Purity Assessment

The stereochemistry of a pharmaceutical compound is a critical aspect of its identity and can significantly influence its biological activity. This compound possesses a single stereocenter at the C1 carbon of the isoindolinone ring, the same chiral center as in the parent molecule, Chlorthalidone. This means that this compound can exist as a pair of enantiomers, the (R)- and (S)-isomers.

The chemical name, 2-Chloro-5-[(1RS)-3-oxo-1-[(propan-2-yl)oxy]-2,3-dihydro-1H-isoindol-1-yl]benzene-1-sulfonamide, with the "(1RS)" designation, explicitly indicates that the compound is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The synthesis of this compound would likely proceed from racemic Chlorthalidone via O-alkylation of the hemiaminal hydroxyl group. Such a reaction, unless a chiral reagent or catalyst is employed, would not be expected to be stereoselective and would therefore result in a racemic product.

The assessment of chiral purity is essential to confirm the enantiomeric composition of the substance. While no specific studies on the chiral purity assessment of this compound have been reported, methods developed for the enantiomeric separation of Chlorthalidone could likely be adapted. These methods often employ chiral chromatography techniques.

Methods for Chiral Purity Assessment:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral Supercritical Fluid Chromatography (SFC): SFC can also be used for enantiomeric separation and sometimes offers advantages in terms of speed and solvent consumption.

Capillary Electrophoresis (CE): Chiral selectors can be added to the buffer in CE to achieve the separation of enantiomers.

A typical chiral purity analysis would determine the percentage of each enantiomer present. For a racemic mixture, the expected result would be a 50:50 ratio of the (R)- and (S)-enantiomers.

| Analytical Technique | Purpose in Stereochemical Analysis | Expected Outcome for a Racemic Mixture |

| Chiral HPLC | Separation and quantification of enantiomers | Two peaks of equal area, representing a 50:50 ratio of (R)- and (S)-enantiomers. |

| Polarimetry | Measurement of optical rotation | A net optical rotation of zero. |

Preclinical Pharmacological Investigation of O Isopropyl Chlorthalidone at Molecular and Cellular Levels

In Vitro Cellular Target Identification and Binding Studies

Cellular Pathway Modulation in Model Systems

Similarly, there is a lack of published studies on the effects of O-Isopropyl Chlorthalidone (B1668885) on ion channel activity in cell cultures or its broader effects on cellular transport mechanisms. Without such foundational research, a scientifically accurate account of its cellular pathway modulation is not possible.

Investigation of Pleiotropic Cellular Effects

The pleiotropic effects of a compound refer to its ability to produce multiple effects from a single molecular action. In the context of chlorthalidone, these effects have been observed at the cellular level, particularly concerning platelet aggregation, cellular permeability, and angiogenesis.

In vitro studies have demonstrated that chlorthalidone can influence platelet aggregation, a key process in thrombosis and cardiovascular events. Research indicates that chlorthalidone significantly reduces epinephrine-mediated platelet aggregation. nih.govresearchgate.net This effect is thought to be, in part, due to its potent inhibition of platelet carbonic anhydrase. nih.govresearchgate.net

One comparative study highlighted that while both chlorthalidone and bendroflumethiazide (B1667986) increased the amount of epinephrine (B1671497) required to induce platelet aggregation, chlorthalidone was significantly more effective. nih.gov However, it is important to note that another study comparing the antiplatelet effects of chlorthalidone and hydrochlorothiazide (B1673439) in healthy volunteers did not find a significant effect of either drug on platelet activation or aggregation. nih.gov

Table 1: Comparative Effects of Diuretics on Epinephrine-Induced Platelet Aggregation

| Compound | Effect on Epinephrine-Induced Platelet Aggregation | Putative Mechanism |

| Chlorthalidone | Significantly more effective in reducing aggregation compared to bendroflumethiazide. nih.gov | Potent inhibition of platelet carbonic anhydrase. nih.govresearchgate.net |

| Bendroflumethiazide | Increased the amount of epinephrine needed for aggregation, but less effective than chlorthalidone. nih.gov | Weaker effect on platelet carbonic anhydrase. nih.gov |

| Hydrochlorothiazide | No significant effect on platelet activation or aggregation was observed in one study. nih.gov | Not specified. |

This table is based on data from in vitro studies on chlorthalidone and other thiazide-like diuretics.

While specific cellular permeability assay data for O-Isopropyl Chlorthalidone is not available, such assays are crucial in preclinical development. They typically involve cell monolayers, such as Caco-2 cells, to predict the intestinal absorption of compounds. These assays measure the apparent permeability coefficient (Papp), with higher values indicating greater permeability.

Angiogenesis, the formation of new blood vessels, is a complex process that plays a role in both normal physiology and disease. Interestingly, studies have shown that chlorthalidone can promote angiogenesis. nih.gov This is in contrast to its effect on vascular permeability.

The pro-angiogenic effect of chlorthalidone is associated with marked changes in the gene transcripts for proteins that mediate angiogenesis, such as vascular endothelial growth factor C (VEGF-C) and transforming growth factor-beta3 (TGF-β3). nih.govresearchgate.net Notably, chlorthalidone and bendroflumethiazide have been shown to have contrasting effects on the expression of VEGF-C. nih.gov

Table 2: Effects of Chlorthalidone on Angiogenesis and Related Gene Expression

| Effect | Observation |

| Angiogenesis | Increased angiogenesis. nih.gov |

| Vascular Permeability | Reduced vascular permeability to albumin. nih.gov |

| Gene Expression | Induced marked changes in gene transcripts for VEGF-C and TGF-β3. nih.govresearchgate.net |

This table summarizes the observed effects of chlorthalidone in cellular models.

Preclinical In Vivo (Animal Model) Mechanistic Studies

Animal models are instrumental in understanding the physiological and pharmacological effects of a compound before it is tested in humans.

While specific animal studies detailing the renal physiological modulation of this compound are not available, the effects of chlorthalidone have been studied in the context of chronic kidney disease (CKD). In a randomized controlled trial involving patients with advanced CKD, chlorthalidone was shown to improve blood pressure control. nih.gov After 12 weeks of therapy, there was a significant decrease in blood pressure and a reduction in proteinuria. nih.govnih.gov The study also noted a decrease in N-terminal pro b-type natriuretic peptide (NT-pro BNP) levels and an increase in renin and aldosterone (B195564) levels, further supporting its diuretic efficacy in this population. nih.gov

The relaxation of vascular smooth muscle is a key mechanism for vasodilation and blood pressure reduction. While direct studies on this compound's effect on vascular smooth muscle relaxation in animal tissues are not publicly documented, research on other compounds provides a framework for how such studies are conducted.

For instance, studies on the vasorelaxant effects of other novel compounds have utilized isolated rat mesenteric artery rings. nih.gov In these experiments, the isometric tension changes are measured to determine the compound's ability to induce relaxation in pre-contracted arterial rings. nih.gov Such studies can also elucidate the underlying mechanisms, such as effects on calcium channels or potassium channels. nih.gov The direct effect of a compound on vascular smooth muscle cells can be confirmed by observing relaxation in endothelium-denuded arterial rings. nih.gov

Analytical Methodologies for O Isopropyl Chlorthalidone in Research Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of O-Isopropyl Chlorthalidone (B1668885), typically as part of a broader analysis of Chlorthalidone and its related substances. The methods are designed to be specific, precise, and accurate for the quantification of impurities and the main component.

Method Development for Purity and Content Determination

The development of HPLC methods for the determination of purity and content of Chlorthalidone invariably involves ensuring the separation of all potential process-related impurities, including O-Isopropyl Chlorthalidone. These methods are crucial for quality control in both the active pharmaceutical ingredient (API) and the final drug product.

A typical approach involves reverse-phase HPLC (RP-HPLC) with UV detection. Method development focuses on optimizing chromatographic parameters to achieve adequate resolution between Chlorthalidone and its impurities. Key parameters that are systematically optimized include the stationary phase (column), mobile phase composition (organic modifiers, buffer type, and pH), flow rate, and detection wavelength.

Commonly used stationary phases are C8 and C18 columns, which provide the necessary hydrophobicity to retain Chlorthalidone and its related compounds. nih.govnih.govjocpr.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govijarmps.orgtandfonline.com The pH of the buffer is a critical parameter that can be adjusted to optimize the retention times and peak shapes of the analytes. Gradient elution may be employed to effectively separate a wide range of impurities with different polarities within a reasonable run time. nih.gov Detection is typically carried out using a UV or Photodiode Array (PDA) detector at a wavelength where all compounds of interest exhibit sufficient absorbance, for instance, around 220-245 nm. nih.govijarmps.org

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Column | Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm) nih.gov | Zorbax RX C8 (250 × 4.6 mm, 5 μm) nih.gov | Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5µm) ijarmps.org |

| Mobile Phase | Methanol : Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v/v) nih.gov | A: 10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (65:35 v/v) B: Buffer : Methanol (50:50 v/v) nih.gov | 0.1% Orthophosphoric acid : Acetonitrile : Methanol (12:18:70 v/v/v) ijarmps.org |

| Flow Rate | 1.0 mL/min nih.gov | 1.4 mL/min nih.gov | 1.0 mL/min ijarmps.org |

| Detection | 241 nm nih.gov | 220 nm nih.gov | 245 nm ijarmps.org |

| Mode | Isocratic nih.gov | Gradient nih.gov | Isocratic ijarmps.org |

Stability-Indicating HPLC Methodologies

Stability-indicating methods are essential to demonstrate that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. nih.gov The development of such methods for Chlorthalidone is a well-documented process that is directly applicable to monitoring this compound.

The core of developing a stability-indicating assay is the forced degradation study. nih.govpnrjournal.com Chlorthalidone, along with its potential impurities, is subjected to stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. nih.govtandfonline.comijarmps.org

Acid/Alkali Hydrolysis: Samples are treated with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures to induce degradation. nih.govjocpr.com

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide is performed. nih.govijarmps.org

Thermal Stress: The drug substance is exposed to dry heat. ijarmps.org

Photolytic Stress: The drug is exposed to UV light to assess photosensitivity. nih.govijarmps.org

The resulting stressed samples are then analyzed by HPLC. The primary goal is to develop a chromatographic system that can resolve the main Chlorthalidone peak from all peaks corresponding to degradation products and any process impurities like this compound. nih.govnih.gov The validation of the method includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose of stability monitoring. nih.govijarmps.orgpnrjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While HPLC is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical materials. For a compound like this compound, GC-MS analysis would likely require a derivatization step to increase its volatility and thermal stability, a technique that has been successfully applied to the parent compound, Chlorthalidone.

One established method for Chlorthalidone analysis in biological fluids involves derivatization to form methyl derivatives prior to GC analysis. This approach enhances the chromatographic properties of the analyte for gas-phase separation. A similar strategy could be employed for this compound.

The coupling of GC with a mass spectrometer provides high selectivity and sensitivity. The mass spectrometer can be operated in full-scan mode to identify unknown impurities by their mass spectra or in selected ion monitoring (SIM) mode for highly sensitive quantification of target compounds. High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, enabling the determination of elemental compositions and enhancing confidence in impurity identification. Predicted GC-MS spectra for Chlorthalidone are available in databases, which can serve as a reference point for identifying related compounds. nih.govdrugbank.comspectrabase.com

Spectrophotometric and Spectrofluorometric Assays

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique often used for the quantitative analysis of a drug substance in its bulk form or in simple formulations. wisdomlib.orgajpamc.comymerdigital.combepls.com Several spectrophotometric methods have been developed for Chlorthalidone, typically involving the measurement of its absorbance in a suitable solvent like methanol or ethanol (B145695) at its wavelength of maximum absorption (λmax), which is often observed around 227 nm or 275 nm depending on the solvent. ajpamc.comymerdigital.combepls.com

However, the application of direct UV spectrophotometry for the quantification of a specific impurity like this compound in the presence of the parent drug, Chlorthalidone, is generally not feasible. This is due to the high degree of spectral overlap expected from their structurally similar chromophores, which would prevent selective measurement.

A spectrophotometric assay could, however, be developed for this compound if the compound were isolated and available as a pure reference standard. The method development would involve:

Selecting a suitable solvent in which the compound is soluble and stable.

Scanning the UV spectrum to determine the λmax.

Establishing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

Validating the method for linearity, accuracy, and precision according to ICH guidelines.

No specific spectrofluorometric methods for this compound have been reported. Development would depend on whether the compound possesses native fluorescence, which is not a prominent feature of the Chlorthalidone structure.

Bioanalytical Method Development for In Vitro and Preclinical Samples

Bioanalytical methods are essential for quantifying drugs and their metabolites or related compounds in biological matrices such as plasma, blood, or urine, particularly for preclinical pharmacokinetic studies. For this compound, which could be a metabolite or a compound studied in its own right, robust bioanalytical methods are required. Methodologies developed for Chlorthalidone in biological fluids provide a direct template. nih.govnih.govscirp.orgrsc.org

Extraction and Sample Preparation from Biological Matrices

The critical first step in bioanalysis is the extraction of the analyte from the complex biological matrix to remove interfering substances like proteins and phospholipids. akjournals.com The two most common techniques used for Chlorthalidone and applicable to this compound are protein precipitation (PP) and liquid-liquid extraction (LLE). nih.govakjournals.comijrpc.com

Protein Precipitation (PP): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample. nih.govijrpc.com The solvent denatures and precipitates the plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the LC-MS/MS system or further processed. This method is widely used due to its simplicity and speed. ijrpc.comsemanticscholar.org

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological sample into a water-immiscible organic solvent. scirp.orgrsc.org The choice of solvent (e.g., diethyl ether, ethyl acetate) and the pH of the aqueous phase are optimized to ensure efficient extraction of the target analyte while minimizing the co-extraction of endogenous interferences. After mixing and phase separation (often aided by centrifugation), the organic layer is removed, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis. rsc.org LLE often provides cleaner extracts compared to PP, which can reduce matrix effects in LC-MS/MS analysis. biotage.co.jp

Following extraction, the samples are typically analyzed using a highly sensitive and selective technique like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is capable of quantifying low concentrations of analytes in complex matrices. scirp.orgsemanticscholar.org

| Method | Sample Preparation | Analytical Technique | Key Parameters |

|---|---|---|---|

| Method A ijrpc.com | Protein Precipitation with Acetonitrile | RP-HPLC | Matrix: Human Plasma LLOQ: 0.05 µg/mL |

| Method B scirp.org | Liquid-Liquid Extraction | LC-MS/MS | Matrix: Human Plasma Linearity: 2 - 1000 ng/mL |

| Method C rsc.org | Liquid-Liquid Extraction with Diethyl ether-isopropanol | Micellar Liquid Chromatography | Matrix: Human Plasma LOD: 50 ng/mL |

| Method D nih.gov | Protein Precipitation with Acetonitrile | RP-HPLC | Matrix: Human Plasma Linearity: 0.1-10 µg/mL |

Validation of Analytical Methods for Accuracy and Precision

The validation of analytical methods is a critical step in the development of assays for the quantification of pharmaceutical compounds such as this compound in various research matrices. This process ensures that the developed method is reliable, reproducible, and suitable for its intended purpose. Key parameters evaluated during validation include accuracy and precision, which are essential for generating high-quality data in research and development settings.

Accuracy of an analytical method refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed through recovery studies, where a known amount of the analyte (in this case, this compound) is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated.

Precision denotes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

While specific validation data for this compound is not extensively available in publicly accessible literature, the validation principles can be illustrated through methodologies established for the parent compound, Chlorthalidone. These studies provide a framework for the type of data and acceptance criteria that would be expected for a validated method for this compound.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common technique for the analysis of pharmaceutical compounds. The validation of an RP-HPLC method for a related compound, Chlorthalidone, demonstrates the typical procedures for establishing accuracy and precision.

Accuracy studies for HPLC methods often involve spiking a placebo or blank matrix with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery at each level is then determined. For a method to be considered accurate, the mean recovery is typically expected to be within 98-102%.

Table 1: Illustrative Accuracy Data for an HPLC Method (Based on typical validation parameters for related compounds)

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 8.0 | 7.92 | 99.0 |

| 100% | 10.0 | 10.05 | 100.5 |

| 120% | 12.0 | 11.82 | 98.5 |

Precision is assessed by performing multiple injections of the same sample. For repeatability, this is done on the same day, while for intermediate precision, it is conducted on different days, by different analysts, or with different equipment. The %RSD for the peak areas or calculated concentrations should typically be less than 2%.

Table 2: Illustrative Precision Data for an HPLC Method (Based on typical validation parameters for related compounds)

| Precision Level | Parameter | Result (%RSD) |

|---|---|---|

| Repeatability (Intra-day) | Peak Area (n=6) | < 1.0% |

| Intermediate Precision (Inter-day) | Concentration (n=6) | < 2.0% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

For the analysis of compounds in complex biological matrices, such as plasma, LC-MS/MS is often the method of choice due to its high selectivity and sensitivity. Validation of bioanalytical methods using LC-MS/MS follows stringent guidelines from regulatory bodies.

Accuracy and Precision for LC-MS/MS methods are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in the relevant biological matrix. The acceptance criteria for accuracy are typically that the mean concentration should be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ). For precision, the %RSD should not exceed 15% (20% at the LLOQ). wjpps.com

Table 3: Illustrative Bioanalytical Method Validation Data for Accuracy and Precision (LC-MS/MS) (Based on typical validation parameters for related compounds in human plasma)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |

|---|---|---|---|---|

| Low | 50 | 52.5 | +5.0 | 8.5 |

| Medium | 500 | 490.0 | -2.0 | 6.2 |

| High | 5000 | 5100.0 | +2.0 | 4.8 |

Potential Applications of O Isopropyl Chlorthalidone As a Research Probe or Chemical Intermediate

Use in Synthetic Organic Chemistry as a Building Block

In the realm of synthetic organic chemistry, O-Isopropyl Chlorthalidone (B1668885) can be envisioned as a versatile building block for the creation of more complex molecules. sigmaaldrich.comcymitquimica.comalfa-chemistry.com The isopropyl group acts as a protecting group for the hemiaminal hydroxyl of Chlorthalidone, a feature that can be strategically exploited in multi-step syntheses. This protection prevents the hydroxyl group from participating in unwanted side reactions, thereby allowing chemists to selectively modify other parts of the molecule.

The presence of the sulfonamide and chloro functionalities, along with the aromatic rings, provides multiple reaction sites for further chemical elaboration. For instance, the sulfonamide group can undergo N-alkylation or N-arylation, while the aromatic rings are susceptible to electrophilic substitution reactions. The protected hydroxyl group in O-Isopropyl Chlorthalidone allows for these transformations to be carried out with greater precision and control.

Below is a table summarizing the potential synthetic transformations involving this compound:

| Functional Group | Potential Reaction Type | Synthetic Utility |

|---|---|---|

| Protected Hemiaminal Hydroxyl (as Isopropyl Ether) | Deprotection (e.g., using acid catalysis) | Regeneration of the hydroxyl group at a desired stage of the synthesis. |

| Sulfonamide | N-Alkylation, N-Arylation, Acylation | Introduction of diverse substituents to explore structure-activity relationships. |

| Aromatic Rings | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Modification of the core scaffold to fine-tune electronic and steric properties. |

| Chloro Group | Nucleophilic Aromatic Substitution (under specific conditions) | Introduction of alternative functional groups to create novel analogues. |

The modular nature of this compound, therefore, makes it a valuable intermediate for generating libraries of novel compounds for screening in drug discovery programs. alfa-chemistry.com

Application as a Pharmacological Tool for Target Validation

The modification of Chlorthalidone to its O-isopropyl ether derivative can also serve a purpose in pharmacological research, particularly in the validation of drug targets. While Chlorthalidone is known to inhibit the Na+/Cl- symporter in the distal convoluted tubule of the kidney, the precise molecular interactions are a subject of ongoing investigation. nih.govnih.gov

By altering the structure of the parent compound, researchers can probe the specific interactions between the drug and its target protein. The introduction of the bulky isopropyl group at the hydroxyl position could sterically hinder the binding of the molecule to its target, thereby reducing or abolishing its biological activity. Comparing the activity of Chlorthalidone with that of this compound can provide valuable insights into the importance of the hydroxyl group for target engagement.

A hypothetical comparison of the inhibitory activity of Chlorthalidone and its O-isopropyl derivative is presented below:

| Compound | Target | Hypothetical IC50 (nM) | Implication for Target Binding |

|---|---|---|---|

| Chlorthalidone | Na+/Cl- Symporter | 50 | The free hydroxyl group is likely involved in a key hydrogen bonding interaction with the target protein. |

| This compound | Na+/Cl- Symporter | >10,000 | The isopropyl group disrupts the critical hydrogen bond, leading to a significant loss of potency. |

Such studies are instrumental in building a comprehensive structure-activity relationship (SAR) model for this class of compounds, which can guide the design of future, more potent, and selective inhibitors.

Role in Prodrug Research and Advanced Delivery Systems

The concept of a prodrug involves chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties. nih.govnih.govrsc.org this compound can be considered a simple prodrug of Chlorthalidone. The isopropyl ether linkage could be designed to be cleaved in vivo by metabolic enzymes, such as cytochrome P450s, to release the active Chlorthalidone.

The primary motivation for such a strategy would be to modulate the drug's physicochemical properties, such as its lipophilicity. The addition of the isopropyl group increases the lipophilicity of the molecule compared to the parent Chlorthalidone. This enhanced lipophilicity could potentially influence its absorption, distribution, and metabolism. For instance, it might lead to increased partitioning into lipid bilayers, potentially affecting its cellular uptake and distribution into specific tissues.

Furthermore, the principles demonstrated by this compound can be extended to the design of more sophisticated drug delivery systems. nih.gov For example, the Chlorthalidone core could be tethered to a larger carrier molecule via a cleavable linker attached at the hydroxyl position. Such macromolecular prodrugs can be engineered for targeted delivery or to achieve a sustained release profile, thereby improving the therapeutic index of the drug. nih.govnih.gov

The following table outlines the potential effects of the isopropyl modification on the properties of Chlorthalidone in the context of prodrug design:

| Property | Chlorthalidone | This compound (as a Prodrug) | Potential Advantage |

|---|---|---|---|

| Lipophilicity (LogP) | Lower | Higher | Potentially enhanced membrane permeability and altered tissue distribution. |

| Aqueous Solubility | Higher | Lower | May influence formulation strategies for controlled-release applications. |

| Metabolic Activation | Not Applicable | Required (cleavage of the isopropyl ether) | Offers a mechanism for controlled release of the active drug. |

Future Research Directions and Unexplored Avenues

Investigation of Novel Molecular Targets

The primary mechanism of action for Chlorthalidone (B1668885) and similar thiazide-like diuretics is the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. nih.gov However, the pursuit of more targeted and effective diuretic therapies necessitates the exploration of novel molecular targets. Future research on O-Isopropyl Chlorthalidone could focus on its potential interactions with other renal ion-transport proteins and regulatory pathways.

Emerging targets for diuretic therapy include:

WNK-SPAK Kinase Pathway: The With-No-Lysine (WNK) kinases and their substrate, Ste20-related proline-alanine-rich kinase (SPAK), are crucial regulators of NCC activity. Investigating whether this compound can modulate this pathway could unveil new mechanisms for influencing sodium reabsorption.

Renal Outer Medullary Potassium Channel (ROMK): As a key player in potassium secretion, ROMK presents a target for developing potassium-sparing diuretics. nih.gov Screening this compound for any inhibitory effects on ROMK could lead to the development of diuretics with a more favorable electrolyte profile.

Chloride Channels (ClC-K): These channels are involved in chloride reabsorption in the kidney. nih.gov Exploring the interaction of this compound with ClC-K channels could open up new possibilities for diuretic intervention.

| Target | Function | Potential Therapeutic Benefit |

|---|---|---|

| WNK-SPAK Kinase Pathway | Regulates the activity of the sodium-chloride cotransporter (NCC). | More precise modulation of sodium reabsorption. |

| Renal Outer Medullary Potassium Channel (ROMK) | Mediates potassium secretion in the kidneys. nih.gov | Development of potassium-sparing diuretics. |

| Chloride Channels (ClC-K) | Involved in renal chloride reabsorption. nih.gov | New avenues for diuretic action. |

Exploration of Alternative Therapeutic Research Areas (excluding clinical applications)

Beyond its established role in managing hypertension and edema, the parent compound Chlorthalidone has shown potential in other therapeutic areas. Research into this compound could extend to these non-traditional applications.

One significant area of investigation is the role of thiazide-like diuretics in advanced chronic kidney disease (CKD) . Recent studies have challenged the long-held belief that these diuretics are ineffective in patients with impaired renal function. This opens the door for preclinical research into the efficacy and mechanisms of this compound in models of CKD.

Furthermore, Chlorthalidone has demonstrated cardiovascular protective effects that may be independent of its blood pressure-lowering action. These effects are thought to be related to the inhibition of carbonic anhydrase, leading to decreased platelet aggregation and vascular permeability. researchgate.net Investigating whether this compound shares or enhances these pleiotropic effects could be a fruitful area of research.

Advanced Computational Modeling for Mechanism Prediction

Computational methods are increasingly valuable in drug discovery and development for predicting drug-target interactions and elucidating mechanisms of action. For this compound, advanced computational modeling could provide significant insights.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound at the active site of its primary target, NCC, as well as potential off-targets. nih.govnih.gov Such studies can help to understand the structural basis of its activity and guide the design of more potent and selective derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target proteins over time. mdpi.com This can help to elucidate the conformational changes that occur upon binding and the stability of the drug-target complex.

| Technique | Application for this compound | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting binding to NCC and other potential targets. nih.govnih.gov | Understanding binding affinity and selectivity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interaction with target proteins. mdpi.com | Elucidating the stability and conformational changes of the drug-target complex. |

Development of Advanced Materials for Research Applications

The development of advanced materials for drug delivery offers new opportunities to enhance the therapeutic potential of compounds like this compound in a research context.

Hydrogels for Controlled Release: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and can be engineered for the controlled release of encapsulated drugs. nih.govmdpi.comcellgs.comijpsonline.comnih.gov Developing hydrogel-based formulations of this compound could allow for sustained, localized delivery in preclinical models, enabling more precise studies of its effects.

Microneedle Patches for Transdermal Delivery: Microneedle patches offer a minimally invasive method for delivering drugs through the skin. nih.govnih.gov For research purposes, this technology could be used to administer this compound in a controlled manner, bypassing first-pass metabolism and allowing for direct investigation of its systemic effects.

Integration with Emerging Biotechnologies for Compound Screening

The discovery of new diuretic agents and the characterization of their mechanisms can be accelerated by integrating emerging biotechnologies into the screening process.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for their activity against a specific target. This technology could be used to screen derivatives of this compound to identify compounds with improved potency or selectivity.

Organ-on-a-Chip Technology: These microfluidic devices contain living cells that mimic the structure and function of human organs, such as the kidney. amerigoscientific.comcreative-bioarray.comnih.govfluigent.comthno.org A "kidney-on-a-chip" model could be used to study the effects of this compound on renal function in a more physiologically relevant context than traditional cell cultures.

CRISPR-Based Screening: CRISPR gene-editing technology can be used to create libraries of cells with specific gene knockouts. nih.gov These libraries can then be screened with this compound to identify genes that are essential for its diuretic activity, thereby uncovering novel molecular targets and pathways.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying O-isopropyl chlorthalidone in complex matrices, and how can researchers optimize these protocols?

- Methodological Answer : Use stability-indicating HPLC methods with forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to validate specificity. Employ experimental design (e.g., factorial design) to optimize parameters like mobile phase composition, flow rate, and column temperature. Reference methods for chlorthalidone analysis, such as gradient RP-HPLC with UV detection at 254 nm, can be adapted for the O-isopropyl derivative by adjusting retention time windows and validating linearity (1–50 µg/mL) . For reproducibility, follow guidelines requiring full documentation of equipment, column specifications, and statistical validation (RSD < 2%) .

Q. How should researchers design experiments to synthesize this compound while ensuring purity and structural confirmation?

- Methodological Answer : Adopt nucleophilic substitution or esterification routes, using chlorthalidone as the base compound. Monitor reactions via TLC/HPLC and characterize intermediates with FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (isopropyl proton splitting at δ 1.2–1.4 ppm). For purity, conduct elemental analysis (C, H, N within ±0.4% theoretical) and DSC to confirm crystallinity. Include negative controls (e.g., reaction without catalyst) to rule out side products .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved in preclinical studies?

- Methodological Answer : Apply compartmental modeling to assess bioavailability discrepancies. For instance, if oral vs. intravenous AUC values conflict, evaluate factors like first-pass metabolism (via liver microsomal assays) or solubility limitations (using shake-flask solubility tests at pH 1.2–6.8). Cross-validate with LC-MS/MS for plasma quantification, ensuring calibration curves meet FDA guidelines (r² > 0.995) . Statistical tools like ANOVA or Bayesian meta-analysis can reconcile variability across studies .

Q. What mechanistic studies are critical to explain this compound’s diuretic efficacy compared to parent compounds?

- Methodological Answer : Conduct in vitro assays on renal Na⁺-Cl⁻ cotransporter (NCC) inhibition using transfected HEK293 cells. Compare IC₅₀ values of chlorthalidone vs. its O-isopropyl derivative via dose-response curves (log-dose vs. % inhibition). Pair with molecular docking simulations to analyze steric effects of the isopropyl group on NCC binding affinity. Validate findings with ex vivo perfused kidney models measuring fractional Na⁺ excretion .

Q. How should forced degradation studies be structured to assess this compound’s stability under ICH guidelines?

- Methodological Answer : Follow Q1A(R2) protocols:

- Acidic/alkaline hydrolysis : 1M HCl/NaOH at 80°C for 24 hours.

- Oxidation : 3% H₂O₂ at room temperature for 6 hours.

- Photolysis : Expose to 1.2 million lux-hours UV/visible light.

Quantify degradation products using peak purity index in HPLC-DAD and identify major impurities via HRMS. Use Arrhenius plots (40°C–60°C) to predict shelf-life .

Methodological & Data Analysis Questions

Q. What strategies mitigate bias when comparing this compound’s antihypertensive efficacy across heterogeneous patient cohorts?

- Methodological Answer : Implement propensity score matching to balance covariates (age, renal function, baseline BP). Use mixed-effects models to account for inter-center variability in multicenter trials. For meta-analyses, apply Egger’s regression to detect publication bias and GRADE criteria to weight evidence quality .

Q. How can researchers optimize chiral separation of this compound enantiomers during method development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.